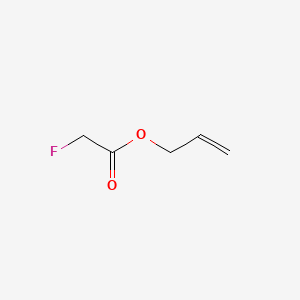
Allyl fluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl fluoroacetate is an organic compound with the molecular formula C(_5)H(_7)FO(_2) It is a fluorinated ester, characterized by the presence of an allyl group attached to a fluoroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of allyl fluoroacetate typically involves the esterification of fluoroacetic acid with allyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as: [ \text{CH}_2\text{=CHCH}_2\text{OH} + \text{FCH}_2\text{COOH} \rightarrow \text{FCH}_2\text{COOCH}_2\text{CH=CH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carbonyl compounds.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of allyl fluoroalcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoroacetate moiety, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Lithium aluminum hydride (LiAlH(_4))
Substitution: Amines, thiols
Major Products:
Oxidation: Formation of carbonyl compounds such as fluoroacetone
Reduction: Formation of allyl fluoroalcohol
Substitution: Formation of substituted fluoroacetates
Aplicaciones Científicas De Investigación
Allyl fluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of allyl fluoroacetate involves its interaction with biological molecules, particularly enzymes. The fluoroacetate moiety can inhibit enzymes involved in the citric acid cycle by forming a stable complex with aconitase, thereby disrupting cellular metabolism. This inhibition is due to the formation of fluorocitrate, which binds tightly to aconitase and halts the cycle.
Comparación Con Compuestos Similares
Methyl fluoroacetate: Another ester of fluoroacetic acid, used similarly in chemical synthesis.
Ethyl fluoroacetate: Similar in structure and reactivity, used in various organic reactions.
Sodium fluoroacetate: A salt form, known for its use as a rodenticide.
Uniqueness: Allyl fluoroacetate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Número CAS |
406-23-5 |
|---|---|
Fórmula molecular |
C5H7FO2 |
Peso molecular |
118.11 g/mol |
Nombre IUPAC |
prop-2-enyl 2-fluoroacetate |
InChI |
InChI=1S/C5H7FO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 |
Clave InChI |
KPJCWOXNYPYSPJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
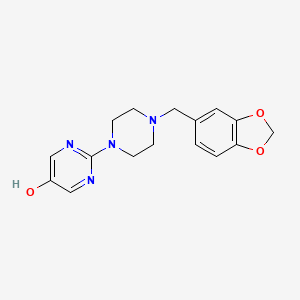
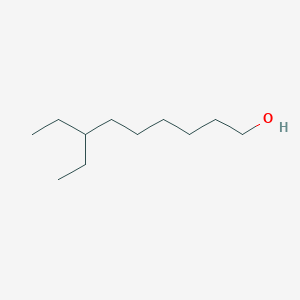
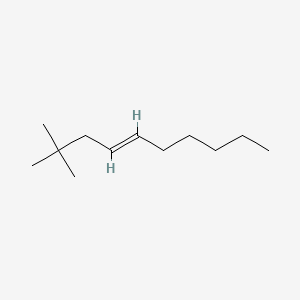
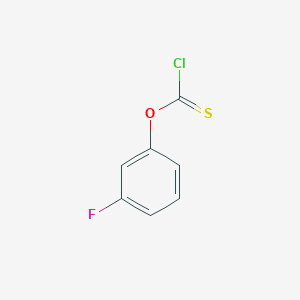

![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)
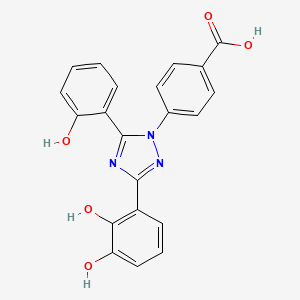

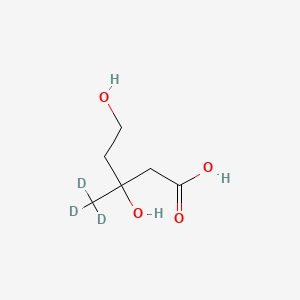
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)

